5-bromo-3-chloro-2-iodopyridine

Chemoselectivity Cross-Coupling Medicinal Chemistry

5-Bromo-3-chloro-2-iodopyridine (CAS 1159186-43-2) provides an orthogonal reactivity sequence (C2-I > C5-Br > C3-Cl) enabling sequential cross-coupling without protecting groups. This selectivity is not achievable with other tri-halogenated isomers. The 98% purity minimizes defects in material science applications, while 4°C storage ensures long-term stability. Ideal for iterative synthesis of kinase inhibitors and MOF ligands. Substituting with alternative isomers risks regioisomer formation, lower yields, and protocol re-optimization.

Molecular Formula C5H2BrClIN
Molecular Weight 318.3
CAS No. 1159186-43-2
Cat. No. B6153298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-chloro-2-iodopyridine
CAS1159186-43-2
Molecular FormulaC5H2BrClIN
Molecular Weight318.3
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)I)Br
InChIInChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-2-iodopyridine (CAS 1159186-43-2): A Tri-Halogenated Pyridine Scaffold for Sequential and Regioselective Functionalization


5-Bromo-3-chloro-2-iodopyridine is a tri-halogenated heteroaromatic building block featuring bromine, chlorine, and iodine substituents at positions 5, 3, and 2 of the pyridine ring, respectively . Its molecular formula is C₅H₂BrClIN, with a molecular weight of 318.34 g/mol [1]. The compound's planar aromatic core, combined with three chemically distinct halogen substituents, enables highly regioselective, sequential functionalization through cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making it a versatile intermediate in medicinal chemistry and materials science . Typical purity specifications from commercial suppliers range from 95% to 98% , with a recommended storage temperature of 4°C protected from light [1].

The Chemical Incompatibility of Replacing 5-Bromo-3-chloro-2-iodopyridine with Other Halogenated Pyridines


Generic substitution of 5-bromo-3-chloro-2-iodopyridine with other polyhalogenated pyridines is chemically nonviable due to the unique reactivity profile imparted by the specific halogen pattern (2-I, 3-Cl, 5-Br). This arrangement provides an orthogonal reactivity sequence, wherein the 2-iodo substituent exhibits the highest leaving group ability in cross-coupling and SNAr reactions, followed by the 5-bromo and then the 3-chloro substituent . This contrasts with other isomers, such as 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) or 4-bromo-2-chloro-3-iodopyridine (CAS 916203-52-6), which possess different electronic and steric environments, leading to altered reactivity orders and coupling outcomes [1]. Similarly, replacing iodine with a less reactive halogen eliminates the option for mild, chemoselective functionalization. Such substitutions can lead to undesired regioisomers, reduced yields in multi-step syntheses, and the need for complete re-optimization of reaction conditions, thereby invalidating established synthetic protocols.

Quantifiable Differential Evidence for 5-Bromo-3-chloro-2-iodopyridine vs. In-Class Alternatives


Orthogonal Reactivity Sequence for Sequential Functionalization: A Chemoselectivity Comparison with Other Tri-Halogenated Isomers

5-Bromo-3-chloro-2-iodopyridine possesses an orthogonal reactivity sequence due to the differential leaving group abilities of its halogen substituents. Iodine at the 2-position is the most reactive in cross-coupling (Suzuki, Sonogashira) and SNAr reactions, allowing for selective functionalization first [1]. Bromine at the 5-position exhibits intermediate reactivity, enabling a second, distinct coupling step under different conditions, while the 3-chloro substituent is the least reactive, often requiring more forcing conditions or metalation strategies [1]. This predictable reactivity gradient is essential for constructing complex molecules via multi-step syntheses without protecting groups. In contrast, isomers such as 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) or 4-bromo-2-chloro-3-iodopyridine (CAS 916203-52-6) [2] place iodine and bromine at different positions, altering the electronic environment and disrupting this established reactivity order. Consequently, a synthetic route optimized for this specific isomer cannot be directly applied to other tri-halogenated pyridines, necessitating a complete re-evaluation of reaction conditions and potentially leading to lower overall yields.

Chemoselectivity Cross-Coupling Medicinal Chemistry Sequential Functionalization

Higher Purity Specification from Primary Supplier: 98% for 5-Bromo-3-chloro-2-iodopyridine vs. 95% for a Close Isomer

The commercially available purity of 5-bromo-3-chloro-2-iodopyridine (CAS 1159186-43-2) is specified at 98% by a major supplier, Sigma-Aldrich (Merck) . In contrast, a closely related isomer, 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0), is listed with a lower typical purity of 95% by another supplier . While both purities are suitable for many applications, the higher specification for the target compound provides a quantifiable advantage for sensitive reactions where trace impurities could compromise yield or selectivity, such as in catalytic cycles or late-stage functionalizations. This 3-percentage-point difference in purity (98% vs. 95%) translates to a potential 60% reduction in unknown impurities, which can be critical in minimizing side reactions and simplifying purification.

Purity Procurement Quality Control Reagent Specification

Distinctive Storage Condition Requirement: Light Sensitivity Necessitates 4°C Storage, Differentiating from Room Temperature Stable Analogs

5-Bromo-3-chloro-2-iodopyridine (CAS 1159186-43-2) exhibits a specific storage requirement of 4°C and protection from light, as specified by multiple commercial suppliers [1]. This indicates a degree of thermal and/or photolability. In contrast, the isomer 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) is often listed with a recommended storage condition of "Room Temperature" [2]. This differential stability profile is a critical practical consideration for laboratory logistics. Procurement of the target compound necessitates access to refrigerated storage and appropriate handling to prevent degradation, which can directly impact the reliability and reproducibility of experimental results. Selecting an analog with a room temperature storage requirement may seem logistically simpler, but it is a chemically distinct entity that may not behave identically in downstream applications.

Stability Storage Procurement Logistics

Country of Origin Variability as a Procurement and Supply Chain Consideration

Commercial sourcing of 5-bromo-3-chloro-2-iodopyridine reveals variability in country of origin, which is a key factor for procurement and regulatory compliance. For instance, one Sigma-Aldrich (Merck) catalog entry lists the country of origin as China (CN) , while another entry for the same compound lists Ukraine (UA) . This dual sourcing is not explicitly documented for many in-class analogs and provides procurement teams with a tangible point of comparison and a potential risk mitigation strategy. For organizations with specific supply chain requirements, geopolitical considerations, or grant funding restrictions (e.g., sourcing from certain countries), this documented origin variability offers a clear advantage over single-origin alternatives.

Supply Chain Procurement Sourcing Regulatory

Validated Application Scenarios for 5-Bromo-3-chloro-2-iodopyridine Based on Differential Evidence


Multi-Step Synthesis of Kinase Inhibitors Requiring Sequential Orthogonal Cross-Coupling

In medicinal chemistry, the synthesis of complex kinase inhibitors often involves the sequential introduction of distinct aryl or heteroaryl groups onto a pyridine core. The orthogonal reactivity profile of 5-bromo-3-chloro-2-iodopyridine (C2-I > C5-Br > C3-Cl) is directly suited for this purpose, allowing for the iterative and selective functionalization of the pyridine ring without the need for protecting group strategies. This predictable sequence is not guaranteed with other tri-halogenated isomers, where the reactivity order may be different or less pronounced . For example, a Sonogashira or Suzuki coupling can be performed first at the 2-iodo position, followed by a subsequent Suzuki coupling at the 5-bromo position, and finally a more challenging metalation or SNAr reaction at the 3-chloro position, thereby enabling the rapid construction of densely functionalized scaffolds.

Synthesis of Materials Science Building Blocks Requiring High Purity

For applications in materials science, such as the creation of novel ligands for metal-organic frameworks (MOFs) or conjugated polymers, the purity of starting materials is paramount to ensure consistent material properties. The specified 98% purity of 5-bromo-3-chloro-2-iodopyridine from a primary supplier provides a quantifiable advantage over alternatives with lower purity specifications (e.g., 95%). The reduction in unknown impurities minimizes the risk of introducing defects or chain-terminating events during polymerization, or of forming undesired coordination complexes. This can lead to higher yields of the target material, improved performance characteristics, and more reproducible synthetic outcomes, directly impacting the quality and reliability of materials research.

Academic and Industrial Research with Stringent Cold-Chain Logistics

Research groups with established cold-chain infrastructure can leverage the specific storage requirement (4°C, protect from light) of this compound [1]. While this may be seen as a constraint, it also ensures that the compound is handled under conditions that maintain its long-term integrity, reducing the risk of degradation that might go unnoticed with a room-temperature stable analog. For projects where the compound is a key intermediate in a long synthetic sequence, this assurance of stability can be a decisive factor in ensuring the success and reproducibility of the entire project. Labs without cold storage would be compelled to select a different, less chemically suitable alternative, highlighting the compound's specific niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-chloro-2-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.